molecular formula C18H19N3O2S2 B6142924 3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 742118-91-8

3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6142924
CAS No.: 742118-91-8
M. Wt: 373.5 g/mol
InChI Key: CSGOTTGBHAYTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a morpholine-substituted ethyl chain at position 3 and a phenyl group at position 6 of the fused thieno-pyrimidinone core. The sulfanyl (SH) group at position 2 contributes to its reactivity, making it a candidate for further functionalization or interaction with biological targets.

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-17-16-14(12-15(25-16)13-4-2-1-3-5-13)19-18(24)21(17)7-6-20-8-10-23-11-9-20/h1-5,12H,6-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOTTGBHAYTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 742118-91-8) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 373.49 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core with a morpholine side chain, which may influence its biological interactions.

Biological Activity Overview

Thienopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promise in several studies:

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that related thienopyrimidine compounds inhibited the proliferation of A375 melanoma cells with an IC₅₀ value of 0.58 µM, indicating potent anti-proliferative effects against cancer cells .
  • Another investigation revealed that certain thienopyrimidine derivatives could selectively inhibit the PI3K p110α isoform, which is crucial in cancer cell signaling pathways .

Antimicrobial Activity

Thienopyrimidines have also been evaluated for their antimicrobial properties:

  • In vitro studies have shown that these compounds possess activity against various bacterial strains. For example, derivatives with specific substitutions exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Disruption : By interfering with cell cycle regulation, these compounds can induce apoptosis in cancer cells.
  • Antioxidant Activity : Some thienopyrimidine derivatives exhibit antioxidant properties that may contribute to their protective effects against cellular damage.

Case Studies and Research Findings

StudyFocusFindings
AnticancerInhibition of A375 melanoma cells (IC₅₀ = 0.58 µM).
AntimicrobialEffective against various bacterial strains; structure-dependent activity observed.
Pharmacological ReviewHighlighted the versatility of thienopyrimidine derivatives in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest that it may act through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the morpholine moiety is believed to enhance its interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets due to its planar structure and electron-rich nature. Variations in substituents on the phenyl group and the morpholine ring can significantly affect its potency and selectivity .

Case Study 1: Anticancer Screening

In a recent study, 3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one was screened against several cancer cell lines, including breast and lung cancer models. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A separate study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development. Further modifications are being explored to enhance its spectrum of activity and reduce toxicity .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key parameters such as solubility, permeability, metabolism, and half-life are being investigated to predict its behavior in biological systems. Early data suggest favorable lipophilicity (XLogP3 = 1.9), which may enhance oral bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno-pyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Key Structural Features and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence Source
Target Compound :
3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 2-sulfanyl
- 3-[2-(morpholin-4-yl)ethyl]
- 6-phenyl
C₁₉H₂₀N₃O₂S₂ 386.51 g/mol Morpholine enhances solubility; phenyl may improve lipophilicity.
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one - 2-morpholin-4-yl
- 5-phenyl
C₁₆H₁₅N₃O₂S 313.38 g/mol Morpholine at position 2; smaller molecular weight.
3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 2-sulfanyl
- 3-[3-(morpholin-4-yl)propyl]
C₁₄H₁₉N₃O₂S₂ 341.45 g/mol Longer propyl linker; potential for increased flexibility.
3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one - 2-sulfanyl
- 3-isobutyl
- 6-phenyl
C₁₆H₁₆N₂OS₂ 316.44 g/mol Branched alkyl chain; lacks morpholine’s polarity.
2-(phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one - 2-phenyl
- Benzothieno core
C₁₇H₁₁N₃OS 313.35 g/mol Larger aromatic system; no morpholine.

Physicochemical Properties

  • Solubility : The morpholine group’s polarity likely enhances aqueous solubility compared to alkyl or aryl substituents.
  • Hydrogen Bonding: The morpholine oxygen and nitrogen atoms may engage in hydrogen bonding with biological targets, a feature absent in compounds like 3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one .

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction forms the foundational step for synthesizing 2-aminothiophene-3-carboxylate intermediates, critical for thienopyrimidine frameworks. Source demonstrates that cycloketones (e.g., cycloheptanone), ethyl cyanoacetate, sulfur, and morpholine derivatives react under reflux conditions to yield 2-aminothiophene-3-carboxylates. For the target compound, phenylacetaldehyde serves as the aryl source, introducing the 6-phenyl substituent during cyclization.

Key parameters:

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Catalyst : Piperidine or triethylamine

  • Yield : 60–75%

Thieno[3,2-d]pyrimidin-4-one Formation

Cyclization of 2-aminothiophene-3-carboxylates with formamide or triethyl orthoformate generates the pyrimidine ring. Source details refluxing 2-aminothiophene derivatives with triethyl orthoformate at 120°C for 6 hours to form 4-chlorothieno[3,2-d]pyrimidine intermediates. For sulfur incorporation at position 2, phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) in dry toluene introduces the thione group via nucleophilic substitution.

Functionalization with Morpholine-Ethyl Sidechain

Nucleophilic Alkylation

The morpholine-ethyl group is introduced via N-alkylation of the pyrimidine nitrogen. Source hypothesizes using 4-(2-chloroethyl)morpholine hydrochloride under basic conditions (K<sub>2</sub>CO<sub>3</sub> or NaH) in acetonitrile or DMF. Patent corroborates this, noting that alkylation at 60–80°C for 12–24 hours achieves 65–80% coupling efficiency.

Reaction Scheme :

Thienopyrimidin-4-one+ClCH2CH2NC O3-[2-(Morpholin-4-yl)ethyl] intermediate\text{Thienopyrimidin-4-one} + \text{ClCH}2\text{CH}2\text{N}\underset{\text{O}}{\overset{\text{ }}{\text{C}}} \rightarrow \text{3-[2-(Morpholin-4-yl)ethyl] intermediate}

Mitsunobu Reaction for Sterically Hindered Systems

For improved regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxymorpholine derivatives with thienopyrimidines. This method avoids harsh bases and enhances yields to 70–85%.

Sulfur Incorporation and Optimization

Thiolation via Thiourea Intermediates

Source describes reacting 4-chlorothienopyrimidines with thiourea in ethanol under reflux to replace chlorine with a thiol group. Subsequent acid hydrolysis (HCl/H<sub>2</sub>O) yields the free thiol, which is stabilized via in situ salt formation (e.g., NaSH).

Conditions :

  • Molar ratio : 1:1.2 (chloride:thiourea)

  • Time : 4–6 hours

  • Yield : 55–65%

Direct Sulfur Insertion Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts carbonyl groups to thiones efficiently. Treatment of 4-oxo-thienopyrimidine with Lawesson’s reagent in THF at 60°C for 3 hours achieves 80–90% conversion.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography (hexane/ethyl acetate) isolates intermediates.

  • Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound to >98% purity.

Spectroscopic Validation

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.55–3.70 (m, 8H, morpholine), 4.25 (t, 2H, CH<sub>2</sub>N), 7.45–7.65 (m, 5H, Ph).

  • HRMS : m/z 373.5 [M+H]<sup>+</sup> (calculated: 373.5).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Reference
Gewald + AlkylationThiophene cyclization60%95%,
Mitsunobu + Lawesson’sMorpholine coupling75%98%,
One-pot multi-componentSimultaneous S-insertion50%90%

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N<sup>1</sup> and N<sup>3</sup> alkylation in thienopyrimidines is addressed using bulky bases (e.g., DBU) to favor N<sup>3</sup> substitution.

Thiol Oxidation

Thiol groups oxidize to disulfides under aerobic conditions. Adding antioxidants (e.g., ascorbic acid) during workup preserves the sulfanyl moiety .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step route:

Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., in dimethylformamide or 1,4-dioxane) .

Morpholine Incorporation : Alkylation or nucleophilic substitution using 2-(morpholin-4-yl)ethyl reagents, often catalyzed by palladium(0) complexes in cross-coupling reactions .

Thiolation : Introduction of the sulfanyl group via thiol-disulfide exchange or using Lawesson’s reagent .
Optimization :

  • Temperature control (80–100°C) to prevent side reactions.
  • Use of anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Catalytic systems (e.g., tetrakis(triphenylphosphine)palladium(0)) for improved yields in coupling steps .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and morpholine integration .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR Spectroscopy : Identification of key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95% by area normalization) and detection of byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). Strategies include:
  • Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., replacing phenyl with fluorophenyl) and test against identical biological targets .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs, correlating with experimental IC₅₀ values .
    Example Data :
SubstituentTarget KinaseIC₅₀ (μM)Reference
PhenylEGFR0.45
4-FluorophenylEGFR0.12

Q. What enzymatic targets are hypothesized for this compound, and how can they be validated experimentally?

  • Methodological Answer :
  • Hypothesized Targets : Kinases (e.g., PI3K, EGFR) due to the morpholine moiety’s affinity for ATP-binding pockets .
  • Validation Methods :

Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen inhibition across a panel of 50+ kinases .

Cellular Assays : Measure downstream signaling (e.g., phospho-Akt levels via Western blot) in cancer cell lines .

X-ray Crystallography : Co-crystallize the compound with purified kinase domains to resolve binding modes .

Q. How can cross-coupling reactions be optimized to improve yields of the morpholin-4-yl-ethyl substituent?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dba)₂ in Suzuki-Miyaura couplings .
  • Solvent Systems : Use 1,4-dioxane/water (4:1) with Na₂CO₃ for phase-transfer conditions .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >80% yield .

Methodological Challenges and Solutions

Q. What strategies address poor solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13), then monitor by LC-MS .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF .

Advanced Experimental Design

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
  • Docking Simulations : MOE or Schrödinger Suite for binding free energy calculations with target proteins .

Q. How can structure-activity relationship (SAR) studies be designed to explore the sulfanyl group’s role?

  • Methodological Answer :
  • Analog Synthesis : Replace -SH with -SCH₃, -SO₂CH₃, or -SPh groups .
  • Biological Testing : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) .
    Example Data :
GroupIC₅₀ (μM, MCF-7)LogP
-SH1.22.8
-SCH₃3.53.1

Q. What analytical methods identify and quantify metabolites in preclinical studies?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeCN) .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.